4-Hydroxybenzo[b]thiophene-2-carbonitrile
Overview
Description
4-Hydroxybenzo[b]thiophene-2-carbonitrile is a heterocyclic compound with the molecular formula C9H5NOS and a molecular weight of 175.21 g/mol . It is characterized by the presence of a thiophene ring fused to a benzene ring, with a hydroxyl group at the 4-position and a nitrile group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybenzo[b]thiophene-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromothiophene with a suitable nitrile source in the presence of a base, followed by hydroxylation at the 4-position . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization and hydroxylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybenzo[b]thiophene-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium catalysts are typical methods.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydroxide (NaOH) are frequently employed.
Major Products Formed
Oxidation: Formation of 4-oxo-benzo[b]thiophene-2-carbonitrile.
Reduction: Formation of 4-hydroxybenzo[b]thiophene-2-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxybenzo[b]thiophene-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Hydroxybenzo[b]thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxybenzo[b]thiophene-2-carboxylic acid
- 4-Hydroxybenzo[b]thiophene-2-methyl
- 4-Hydroxybenzo[b]thiophene-2-amine
Uniqueness
4-Hydroxybenzo[b]thiophene-2-carbonitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which confer distinct reactivity and potential for diverse chemical transformations. Compared to its analogs, it offers a broader range of synthetic and biological applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
4-hydroxy-1-benzothiophene-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NOS/c10-5-6-4-7-8(11)2-1-3-9(7)12-6/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDFGDNWJPUOGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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